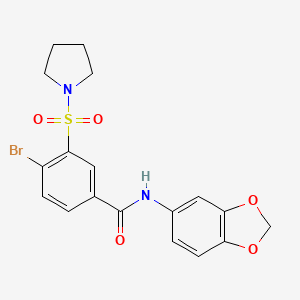

N-1,3-benzodioxol-5-yl-4-bromo-3-(1-pyrrolidinylsulfonyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide compounds often starts from corresponding benzoic acids, which are then subjected to various reactions to introduce the desired functional groups. For instance, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its derivatives have been synthesized from benzoic acids through a series of steps including bromination and methoxylation, demonstrating the complexity and specificity required in synthesizing these compounds (Högberg et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamides is crucial for their biological activity. X-ray crystallography, NMR, and other spectroscopic methods are typically employed to characterize these compounds. The structure-affinity relationships of benzamides show that small structural modifications can significantly impact their biological activity, as demonstrated in studies on substituted benzamides for serotonin and dopamine receptor antagonistic activity (Hirokawa et al., 2003).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including halogenation, amination, and sulfonation, to modify their chemical properties for specific biological activities. The introduction of pyrrolidinyl and sulfonyl groups, for example, has been explored for enhancing the selectivity and potency of benzamides as serotonin and noradrenaline reuptake inhibitors (Wakenhut et al., 2009).

Physical Properties Analysis

The physical properties of benzamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for the compound's formulation and bioavailability. The crystal structure and physical properties of benzamides can be determined using X-ray diffraction and solid-state spectroscopic techniques (Artheswari et al., 2019).

Chemical Properties Analysis

The chemical properties of benzamides, including reactivity, stability, and interaction with biological targets, are crucial for their pharmacological profile. The synthesis and characterization of benzamide derivatives reveal the importance of specific functional groups in achieving desired chemical properties and biological activities (Achugatla et al., 2017).

Applications De Recherche Scientifique

Synthetic Methods and Chemical Properties

Ring Halogenations of Polyalkylbenzenes : The study by Bovonsombat and Mcnelis (1993) demonstrates the utility of benzamide derivatives in synthetic chemistry, specifically in ring halogenation reactions using N-Halosuccinimide and acidic catalysts. This work highlights the versatility of benzamide compounds in facilitating complex chemical transformations, which could be relevant for the synthesis or modification of compounds like N-1,3-benzodioxol-5-yl-4-bromo-3-(1-pyrrolidinylsulfonyl)benzamide (Bovonsombat & Mcnelis, 1993).

Biological Applications and Drug Discovery

Histone Deacetylase Inhibitor : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) by Zhou et al. (2008) as an orally active histone deacetylase (HDAC) inhibitor showcases the potential of benzamide derivatives in the development of novel therapeutic agents. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity and highlighting the role of benzamide derivatives in cancer research (Zhou et al., 2008).

Melanoma Cytotoxicity : Research on alkylating benzamides with melanoma cytotoxicity, as explored by Wolf et al. (2004), indicates the potential of benzamide derivatives for targeted drug delivery in melanoma therapy. The study found that certain benzamide derivatives conjugated with alkylating cytostatics exhibited higher toxicity against melanoma cells compared to standard cytostatic drugs, suggesting a promising approach for enhancing efficacy in melanoma treatment (Wolf et al., 2004).

Material Science and Molecular Engineering

Aggregation Enhanced Emission : Srivastava et al. (2017) discussed pyridyl substituted benzamides with unique optical properties, including aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. Such compounds demonstrate the potential of benzamide derivatives in the development of advanced materials for optoelectronic applications, serving as a foundation for further exploration of the properties of N-1,3-benzodioxol-5-yl-4-bromo-3-(1-pyrrolidinylsulfonyl)benzamide in material science (Srivastava et al., 2017).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-bromo-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O5S/c19-14-5-3-12(9-17(14)27(23,24)21-7-1-2-8-21)18(22)20-13-4-6-15-16(10-13)26-11-25-15/h3-6,9-10H,1-2,7-8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEYDPOPAKBVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-4-bromo-3-(1-pyrrolidinylsulfonyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4580753.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)

![1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4580789.png)

![6-bromo-2-(4-butylphenyl)-4-[(4-butyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4580810.png)

![2-{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4580819.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B4580826.png)

![4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide](/img/structure/B4580830.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4580836.png)

![N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4580841.png)

![3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4580844.png)